molecular formula C21H15N3O2 B5043890 N-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

N-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B5043890
M. Wt: 341.4 g/mol
InChI Key: RIHOYVMBUVLYNC-UHFFFAOYSA-N
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Description

“N-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, such as “this compound”, often involves the use of substituted aldehydes with analogues of hydrazine hydrates . The process typically involves a grinding technique in the presence of iodine, which aids in the cyclization process .


Molecular Structure Analysis

Oxadiazoles, including “this compound”, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in a wide range of applications, including pharmaceuticals and energetic materials .


Physical and Chemical Properties Analysis

Oxadiazoles, including “this compound”, are known for their broad range of chemical and biological properties . They are soluble in water and have a molecular mass of 70.05 g/mol .

Future Directions

Oxadiazoles, including “N-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, have become important synthons in the development of new drugs . Their broad range of chemical and biological properties makes them a promising area for future research and drug development .

Properties

IUPAC Name

N-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-19(22-18-12-5-2-6-13-18)16-10-7-11-17(14-16)21-24-23-20(26-21)15-8-3-1-4-9-15/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHOYVMBUVLYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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